2,4-Dichloro-5-fluorobenzamide
Overview
Description
2,4-Dichloro-5-fluorobenzamide is an organic compound with the molecular formula C7H4Cl2FNO It is a derivative of benzamide, characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-fluorobenzamide typically involves the acylation of 2,4-dichloro-5-fluorobenzoyl chloride. One common method starts with 2,4-dichlorofluorobenzene, which undergoes acylation with oxalyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction is carried out at temperatures between 20-30°C for 1.5-2.5 hours, followed by direct distillation under reduced pressure to obtain the desired product .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The method involves using readily available and inexpensive raw materials, ensuring safety, and simplifying the process route. Adjustments in catalyst quantity and process operations can achieve a high yield of over 98%, making it suitable for continuous industrial production .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed depend on the specific reactions and conditions. For example, substitution reactions can yield various substituted benzamides, while oxidation can produce corresponding carboxylic acids.
Scientific Research Applications
2,4-Dichloro-5-fluorobenzamide has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand enzyme interactions and protein functions.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-fluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
2,4-Dichloro-5-fluorobenzoyl chloride: A precursor in the synthesis of 2,4-Dichloro-5-fluorobenzamide.
2,4-Dichloro-3,5-difluorobenzoic acid: Another derivative with similar structural features but different functional groups.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms makes it particularly valuable in medicinal chemistry for designing drugs with enhanced efficacy and selectivity.
Properties
IUPAC Name |
2,4-dichloro-5-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2FNO/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSVSZRFINHARI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378837 | |
Record name | 2,4-Dichloro-5-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135748-33-3 | |
Record name | 2,4-Dichloro-5-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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